5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Descripción
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at position 2, a carbonitrile group at position 4, and a piperazine moiety linked to a 4-chlorobenzoyl group. This structure combines aromatic, electron-withdrawing (carbonitrile), and polar (piperazine) components, making it a candidate for pharmacological applications, particularly in enzyme inhibition or antiparasitic activity .
Propiedades
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-8-6-16(7-9-17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-4-2-1-3-5-15/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURGLWFSCIEECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with 4-chlorobenzoyl chloride to form the 4-chlorobenzoyl-piperazine intermediate. This intermediate is further reacted with 2-phenyl-1,3-oxazole-4-carbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Structural Variations
The compound belongs to a family of oxazole-piperazine derivatives, differing in substituents on the benzoyl and oxazole moieties. Key analogs include:
| Compound Name | Benzoyl Substituent | Oxazole Substituent (Position 2) | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | 4-Chloro | Phenyl | ~388.8* | Balanced lipophilicity, aromatic bulk |
| 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile | 3-Chloro | 2-Furyl | 382.8 | Reduced steric bulk, heteroaromatic |
| 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile | 4-Fluoro | 4-Fluorophenyl | ~390.8* | Enhanced electronegativity |
| 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | 2-Fluoro | 2-Fluorophenyl | ~390.8* | Ortho-substitution effects |
*Calculated based on molecular formulas from –3.
Key Observations:
- Chlorine vs. Fluorine’s electronegativity may improve metabolic stability in analogs .
- Substituent Position : Meta-chloro (3-chloro) in vs. para-chloro (4-chloro) in the target compound alters electronic distribution and steric interactions, which could influence binding to biological targets like CYP51 .
- Aromatic vs.
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (MW ~388.8) is slightly heavier than the 3-chloro-furyl analog (MW 382.8) due to the phenyl group’s bulk. Fluorinated analogs (MW ~390.8) have higher polarity, which may affect solubility and bioavailability .
- Electron-Withdrawing Effects : The carbonitrile group at position 4 stabilizes the oxazole ring through conjugation, a feature shared across all analogs. Fluorine’s inductive effects in analogs may further modulate electron density .
Pharmacological Potential
- Enzyme Inhibition : Pyridine-piperazine analogs in inhibit CYP51, a target for antiparasitic drugs. The target compound’s 4-chlorobenzoyl group may similarly interact with hydrophobic enzyme pockets, while fluorinated analogs could exhibit altered binding kinetics due to polarity .
- The phenyl group’s bulk may enhance target affinity compared to smaller substituents like furyl .
Actividad Biológica
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by the presence of an oxazole ring, a piperazine moiety, and a chlorobenzoyl group. Its molecular formula is with a molecular weight of approximately 348.82 g/mol.
The biological activity of 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is primarily attributed to its interaction with various biological targets, including:
- Receptors : This compound may act as an antagonist or modulator for specific receptors involved in neurotransmission.
- Enzymatic Inhibition : It may inhibit certain enzymes that play crucial roles in cellular signaling pathways.
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities. The following table summarizes the biological activities associated with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-2-pyridazinone | Chlorophenyl, pyridazinone | Antimicrobial |
| N-(4-Chlorobenzoyl)-N'-methylpiperazine | Piperazine, chlorobenzoyl | Neuroactive |
| Sulfonamide Derivatives | Sulfonamide linkage | Antibacterial |
Antimicrobial Activity
A study evaluated the antimicrobial potential of various oxazole derivatives, including 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as shown in the following table:
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 20 |
Neuroprotective Effects
Another study investigated the neuroprotective effects of oxazole derivatives on neuronal cell lines exposed to oxidative stress. The results demonstrated that 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile significantly reduced cell death and improved cell viability compared to untreated controls.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. Modifications in the piperazine ring or substitutions on the oxazole moiety can enhance or diminish its pharmacological effects. For instance:
- Chlorobenzoyl Substitution : Enhances receptor binding affinity.
- Oxazole Ring Modifications : Influence antimicrobial potency.
Q & A
Basic: What are the key steps and challenges in synthesizing 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile?
Answer:
The synthesis involves:
Cyclization : Formation of the oxazole ring using precursors like α-haloketones or nitriles under basic conditions (e.g., NaOH in DMF) .
Acylation : Introducing the 4-chlorobenzoyl group to the piperazine moiety via coupling agents (e.g., EDC/HOBt) in solvents like dichloromethane .
Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to isolate the product (>95% purity) .
Challenges : Competing side reactions during cyclization (e.g., ring-opening) and low yields in acylation due to steric hindrance. Optimizing reaction time (12-24 hrs) and temperature (60-80°C) is critical .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 406.1 (calculated for CHClNO) .
- IR Spectroscopy : Bands at 2240 cm (C≡N stretch) and 1650 cm (amide C=O) .
Advanced: How can synthesis conditions be optimized to improve yield and purity?
Answer:
Note : Kinetic studies (e.g., in situ FTIR) help identify rate-limiting steps .
Advanced: What methodologies are used to evaluate its biological activity and mechanism of action?
Answer:
- Kinase Inhibition Assays : IC values measured via ADP-Glo™ kinase assays (e.g., inhibition of PI3Kα at 0.5 µM) .
- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) shows 40% apoptosis in HeLa cells at 10 µM .
- Binding Studies : Surface plasmon resonance (SPR) reveals K = 12 nM for EGFR binding .
Contradictions : Discrepancies in IC values across studies may arise from assay conditions (e.g., ATP concentration variations). Validate using orthogonal methods like ITC .
Advanced: How do structural modifications influence activity in SAR studies?
Answer:
Design Strategy : Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability .
Advanced: How can researchers resolve contradictions in reported biological data?
Answer:
- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., cell line heterogeneity) .
- Experimental Replication : Standardize protocols (e.g., fixed ATP levels in kinase assays) .
- Analytical Validation : Confirm compound integrity via LC-MS before testing; impurities >0.1% can skew results .
Advanced: What computational approaches predict target binding modes?
Answer:
- Molecular Docking : AutoDock Vina models interactions with PI3Kα (ΔG = -9.8 kcal/mol); key residues: Lys802, Val851 .
- MD Simulations : GROMACS simulations (100 ns) show stable hydrogen bonds with Met804 .
- QSAR Models : CoMFA identifies steric bulk at R as critical for potency (q = 0.78) .
Software : Use CCP4/SHELX for crystallographic validation of predicted binding poses .
Advanced: How does polymorphism affect crystallographic characterization?
Answer:
- Polymorph Screening : Solvent-drop grinding identifies Form I (monoclinic) and Form II (orthorhombic) .
- Crystallography : SHELXL refines structures to R < 0.05; Form I shows higher solubility (12 mg/mL vs. 8 mg/mL for Form II) .
- Bioimpact : Form I exhibits 2x higher cellular uptake in Caco-2 assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
